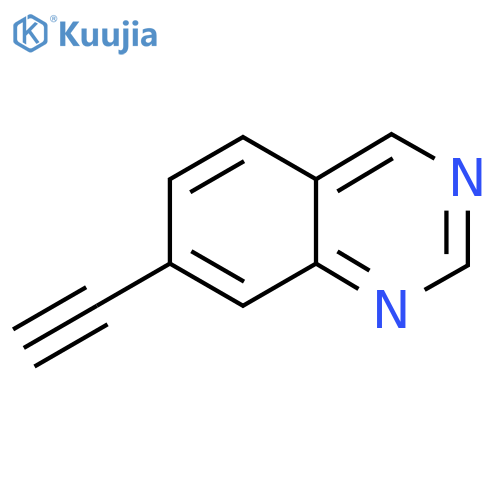Cas no 2870708-02-2 (7-Ethynylquinazoline)

7-Ethynylquinazoline structure
商品名:7-Ethynylquinazoline
7-Ethynylquinazoline 化学的及び物理的性質
名前と識別子
-
- EN300-39848141
- 7-ethynylquinazoline
- 2870708-02-2
- SCHEMBL738516
- 7-Ethynylquinazoline
-
- インチ: 1S/C10H6N2/c1-2-8-3-4-9-6-11-7-12-10(9)5-8/h1,3-7H
- InChIKey: UPTNSHNWOCKRGY-UHFFFAOYSA-N
- ほほえんだ: N1C=NC=C2C=CC(C#C)=CC=12
計算された属性
- せいみつぶんしりょう: 154.053098200g/mol
- どういたいしつりょう: 154.053098200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 25.8Ų
7-Ethynylquinazoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39848141-0.05g |
7-ethynylquinazoline |
2870708-02-2 | 95.0% | 0.05g |
$252.0 | 2025-03-16 | |
| Enamine | EN300-39848141-0.5g |
7-ethynylquinazoline |
2870708-02-2 | 95.0% | 0.5g |
$847.0 | 2025-03-16 | |
| Enamine | EN300-39848141-1.0g |
7-ethynylquinazoline |
2870708-02-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-16 | |
| Aaron | AR0293MD-10g |
7-ethynylquinazoline |
2870708-02-2 | 95% | 10g |
$6443.00 | 2023-12-15 | |
| 1PlusChem | 1P0293E1-250mg |
7-ethynylquinazoline |
2870708-02-2 | 95% | 250mg |
$727.00 | 2024-05-06 | |
| 1PlusChem | 1P0293E1-50mg |
7-ethynylquinazoline |
2870708-02-2 | 95% | 50mg |
$363.00 | 2024-05-06 | |
| 1PlusChem | 1P0293E1-10g |
7-ethynylquinazoline |
2870708-02-2 | 95% | 10g |
$5831.00 | 2024-05-06 | |
| Aaron | AR0293MD-1g |
7-ethynylquinazoline |
2870708-02-2 | 95% | 1g |
$1519.00 | 2025-02-17 | |
| Enamine | EN300-39848141-5.0g |
7-ethynylquinazoline |
2870708-02-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-16 | |
| Enamine | EN300-39848141-0.1g |
7-ethynylquinazoline |
2870708-02-2 | 95.0% | 0.1g |
$376.0 | 2025-03-16 |
7-Ethynylquinazoline 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
2870708-02-2 (7-Ethynylquinazoline) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
